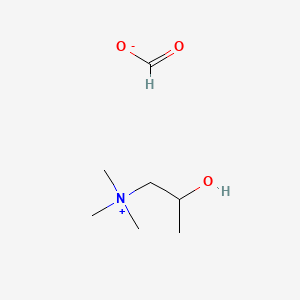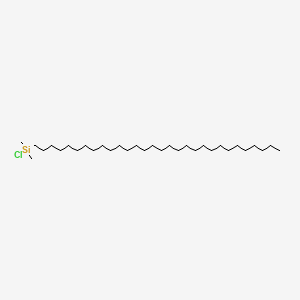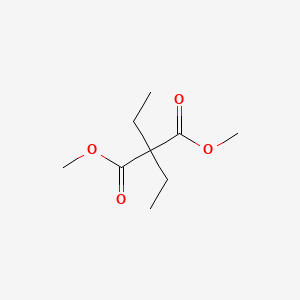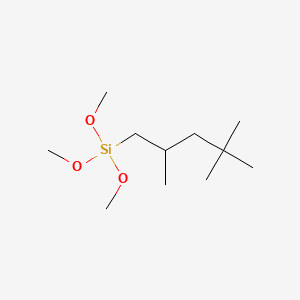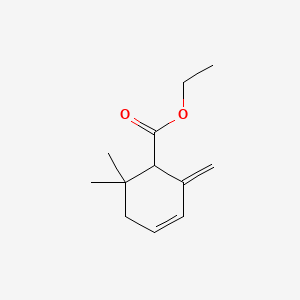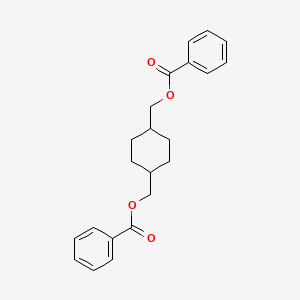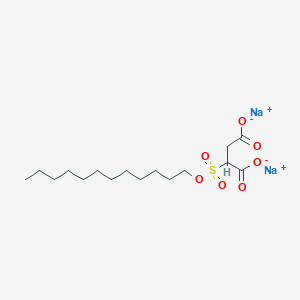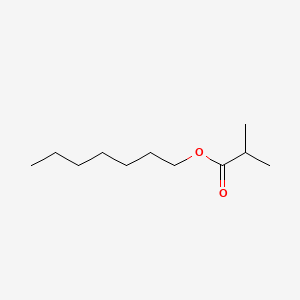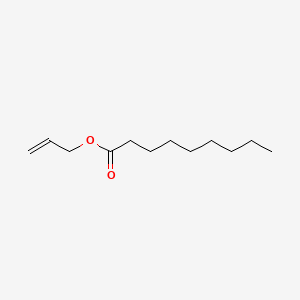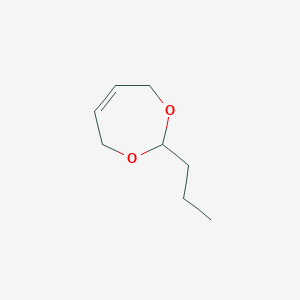
2-Propyl-4,7-dihydro-1,3-dioxepine
Übersicht
Beschreibung
2-Propyl-4,7-dihydro-1,3-dioxepine is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as 1,3-Dioxepin, 4,7-dihydro-2-propyl- .
Molecular Structure Analysis
The molecular structure of 2-Propyl-4,7-dihydro-1,3-dioxepine consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 2-Propyl-4,7-dihydro-1,3-dioxepine are not available, related compounds such as dihydro-1,3-dioxepines can undergo a variety of reactions. For instance, they can be involved in asymmetric [4 + 3]-cycloaddition reactions .Physical And Chemical Properties Analysis
2-Propyl-4,7-dihydro-1,3-dioxepine has a predicted density of 0.925±0.06 g/cm3 . Its boiling point is 70-72 °C (Press: 16 Torr) , and it has a refractive index of 1.431 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
One significant aspect of the research on 2-Propyl-4,7-dihydro-1,3-dioxepine involves its synthesis. For instance, the use of citric acid as a catalyst in the preparation of 2-propyl-4,7-dihydro-1,3-dioxepine by condensation reaction of butyric aldehyde and (cis)-2-butene-1,4-diol has been explored. The study indicates optimal conditions such as specific molar ratios, catalyst amount, solvent choice, and reaction time, leading to high yields of up to 92% (Wei Yu-xiu, 2012).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of 2-Propyl-4,7-dihydro-1,3-dioxepine derivatives have been conducted. One study focused on the cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes to form 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes. The research also examined hydrogen transfer reactions and the Arrhenius parameters for inversion of the 'flap' conformers of these compounds (A. C. Hindson et al., 1993).
Applications in Material Science
The research extends to material science applications, such as the development of electrochromic materials. One example includes the synthesis of a neutral state black electrochromic copolymer using 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole, demonstrating its potential in absorbing virtually the whole visible spectrum and switching colors under different states (Merve İçli et al., 2010).
Catalytic Applications
The compound's role in catalytic processes has also been explored. A study on the palladium-catalyzed asymmetric arylation of 4,7-dihydro-1,3-dioxepin showcased its potential in synthesizing γ-butyrolactone derivatives, highlighting the importance of molecular sieves in the reaction process (Y. Koga et al., 1994).
Electrochemical Properties
Research into the electrochemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine derivatives is also notable. For example, studies on electropolymerization kinetics and optical optimization of these derivatives for electrochromic window applications reveal their potential in producing high-contrast, efficient electrochromic materials (Sooyeun Kim & M. Taya, 2010).
Safety And Hazards
While specific safety and hazard information for 2-Propyl-4,7-dihydro-1,3-dioxepine is not available, general precautions should be taken while handling it. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
2-propyl-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTBWJOYERVBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OCC=CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293875 | |
| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-4,7-dihydro-1,3-dioxepine | |
CAS RN |
4469-34-5 | |
| Record name | NSC92757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



